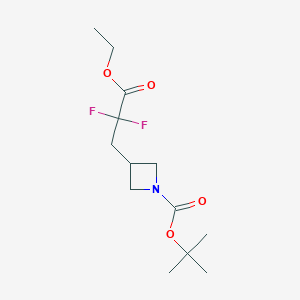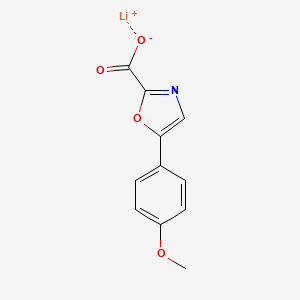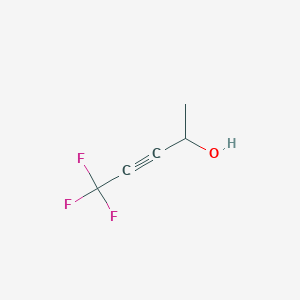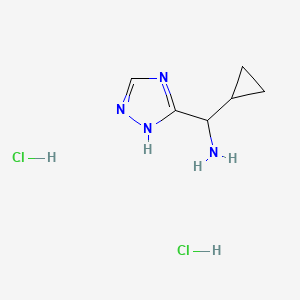![molecular formula C11H12O3S B15297319 4-{Bicyclo[1.1.1]pentane-1-sulfonyl}phenol](/img/structure/B15297319.png)
4-{Bicyclo[1.1.1]pentane-1-sulfonyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{Bicyclo[1.1.1]pentane-1-sulfonyl}phenol is a compound characterized by the presence of a bicyclo[1.1.1]pentane moiety attached to a sulfonyl group and a phenol group. This unique structure imparts distinct chemical and physical properties, making it an interesting subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{Bicyclo[1.1.1]pentane-1-sulfonyl}phenol typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method is the sulfonylation of bicyclo[1.1.1]pentane using sulfonyl chlorides under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to generate bicyclo[1.1.1]pentane derivatives on demand. These processes allow for the efficient and scalable production of the compound, ensuring high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
4-{Bicyclo[1.1.1]pentane-1-sulfonyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated phenol derivatives.
Aplicaciones Científicas De Investigación
4-{Bicyclo[1.1.1]pentane-1-sulfonyl}phenol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-{Bicyclo[1.1.1]pentane-1-sulfonyl}phenol involves its interaction with molecular targets through its phenol and sulfonyl groups. The phenol group can participate in hydrogen bonding and π-π interactions, while the sulfonyl group can engage in electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[1.1.1]pentane derivatives: These compounds share the bicyclo[1.1.1]pentane core but differ in their functional groups.
Phenol derivatives: Compounds with phenol groups but different substituents.
Propiedades
Fórmula molecular |
C11H12O3S |
|---|---|
Peso molecular |
224.28 g/mol |
Nombre IUPAC |
4-(1-bicyclo[1.1.1]pentanylsulfonyl)phenol |
InChI |
InChI=1S/C11H12O3S/c12-9-1-3-10(4-2-9)15(13,14)11-5-8(6-11)7-11/h1-4,8,12H,5-7H2 |
Clave InChI |
QSJAPWPKRLTZGT-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC1(C2)S(=O)(=O)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 6-(2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15297240.png)
![3-{[Ethyl(methyl)amino]methyl}benzoicacidhydrochloride](/img/structure/B15297248.png)


![[1-(Aminomethyl)cyclohexyl]acetaldehyde](/img/structure/B15297265.png)
![ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate dihydrochloride](/img/structure/B15297268.png)
![tert-butylN-{8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}carbamatehydrochloride](/img/structure/B15297284.png)

![1,6-Dioxa-9-azaspiro[3.6]decane](/img/structure/B15297311.png)
![N-[(1,3-thiazol-5-yl)methyl]cyclopentanamine hydrochloride](/img/structure/B15297318.png)

![1-(Hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid](/img/structure/B15297325.png)
![tert-butyl N-[2-(5-fluoropyrimidin-2-yl)propan-2-yl]carbamate](/img/structure/B15297331.png)
